molecular formula C9H12ClNO2 B13043872 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol

Cat. No.: B13043872
M. Wt: 201.65 g/mol
InChI Key: KCZAICOPPILPEW-CDUCUWFYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons: Two doublets at δ 7.25–7.35 ppm (C3/C5) and δ 6.80–6.90 ppm (C6), split due to para-chlorine’s electron-withdrawing effect.
    • Side chain protons:
      • C1-H (R-configuration): δ 3.10–3.30 ppm (multiplet).
      • C2-H (S-configuration): δ 3.50–3.70 ppm (doublet of doublets).
      • Hydroxyl (-OH): δ 1.50–2.00 ppm (broad singlet, exchangeable).
  • ¹³C NMR :

    • Phenolic carbons: C1 (Cl-substituted) at δ 125–130 ppm; C2 (side chain attachment) at δ 135–140 ppm.
    • Side chain carbons: C1 (NH2-bearing) at δ 45–50 ppm; C2 (OH-bearing) at δ 70–75 ppm.

Infrared (IR) Spectroscopy

  • O-H stretch: Broad band at 3200–3400 cm⁻¹.
  • N-H stretch: Medium band at 3300–3500 cm⁻¹.
  • C-Cl stretch: Strong absorption at 750–800 cm⁻¹.

UV-Vis Spectroscopy

  • λ_max ≈ 275 nm (π→π* transition of the aromatic ring), with a redshift due to the electron-withdrawing chlorine substituent.

Comparative Structural Analysis with Related Chlorophenol Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Name Substituent Positions Stereochemistry Molecular Formula Key Distinguishing Feature
This compound C2 (side chain), C4 (Cl) (1R,2S) C₉H₁₂ClNO₂ Ortho side chain, para-Cl, dual stereocenters
5-[(1R,2R)-1-Amino-2-hydroxypropyl]-2-chlorophenol C5 (side chain), C2 (Cl) (1R,2R) C₉H₁₂ClNO₂ Meta side chain, ortho-Cl, single stereochemistry
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-fluorophenol C2 (side chain), C4 (F) (1R,2S) C₉H₁₂FNO₂ Fluorine substitution alters electronic properties

The ortho placement of the amino alcohol side chain in this compound enhances steric interactions with the phenolic ring, potentially increasing conformational rigidity compared to meta-substituted derivatives. The chlorine atom’s strong electron-withdrawing effect further polarizes the aromatic system, influencing reactivity in electrophilic substitution reactions.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

KCZAICOPPILPEW-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the Sharpless asymmetric dihydroxylation of a suitable precursor, followed by further functional group transformations . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • 4-Chlorophenol Derivatives: The presence of a chlorine atom at the para position (4-chlorophenol) introduces electron-withdrawing effects, which stabilize intermediates in substitution reactions. For example, in triazine scaffold synthesis, 4-chlorophenol exhibits higher regioselectivity compared to ortho- or meta-chlorophenols, as evidenced by product ratios of 97:2:1 vs. 8:2:1 when purified intermediates are used .
  • Amino Alcohol Side Chains: The (1R,2S)-configured amino-hydroxypropyl group in the target compound contrasts with bulkier analogs like cyclopentylmethyl-substituted aminophenols (e.g., in ).

Stereochemical Impact

  • Compounds with dual chiral centers (e.g., R,R configurations in ) form intramolecular hydrogen bonds (O–H⋯N, 2.647 Å) that stabilize specific conformations, such as envelope-shaped five-membered rings. The (1R,2S) configuration in the target compound may alter hydrogen-bonding networks, affecting solubility and catalytic activity .

Reaction Selectivity

  • Oxidation Behavior: In MnO₂-mediated oxidations, methylamino groups in similar compounds undergo unexpected oxidation due to steric shielding of alternative reactive sites. The hydroxypropyl group in the target compound may resist such oxidation, favoring alternative reaction pathways .
  • Product Distribution: Electron-deficient phenols (e.g., 4-chlorophenol) in stepwise syntheses yield fewer side products (97:2:1 ratio) compared to electron-neutral phenols, emphasizing the role of electronic effects in reaction control .

Catalytic Performance

  • Hydrogen-Bonding Networks : Strong intramolecular O–H⋯N bonds (as in ) enhance structural rigidity, which is critical for asymmetric induction. The target compound’s (1R,2S) configuration may optimize active-site geometry for substrate binding .

Data Tables

Table 1: Comparative Properties of Selected Aminophenol Derivatives

Compound Substituents Chiral Centers Key Interactions Catalytic Application Reference
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol 4-Cl, (1R,2S)-aminopropanol 2 O–H⋯N, N–H⋯Cl (hypothesized) Asymmetric catalysis (potential)
4-Chloro-2-((R)-cyclopentylmethyl)phenol () 4-Cl, cyclopentylmethylamine 2 (R,R) O–H⋯N (2.647 Å), N–H⋯Cl Catalytic ligand
Triazine-linked 4-chlorophenol () 4-Cl, triazine scaffold 0 None reported Intermediate in organic synthesis

Table 2: Reaction Outcomes with Chlorophenol Derivatives

Starting Material Reaction Step Product Ratio (Main:Minor1:Minor2) Key Factor Reference
Purified 2a + 4-chlorophenol Triazine scaffold synthesis 97:2:1 Electronic stabilization
Crude 2a + 4-chlorophenol Same as above 8:2:1 Competing substitution
N-Methylamino derivative () MnO₂ oxidation Methyl oxidation dominant Steric hindrance

Research Findings and Implications

  • Stereochemical Control: The (1R,2S) configuration in the target compound may offer superior enantioselectivity in catalysis compared to R,R-configured analogs, as minor stereochemical changes drastically alter transition-state interactions .
  • Synthetic Optimization: Use of electron-deficient phenols and purified intermediates minimizes side reactions, a principle applicable to the synthesis of the target compound .
  • Structural Insights : Intramolecular hydrogen bonds and spiral chain formation in analogous compounds suggest strategies for designing self-assembling catalytic systems .

Biological Activity

2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol, commonly referred to as 2-amino-4-chlorophenol, is an organic compound with significant biological activity. Its structure includes a chlorinated phenolic moiety and an amino alcohol functionality, which contribute to its diverse chemical properties and potential applications in pharmacology and toxicology.

  • Molecular Formula : C9H12ClNO2
  • Molecular Weight : 201.65 g/mol
  • Functional Groups : Amino group, hydroxyl group, and chlorinated aromatic ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including cytotoxicity, nephrotoxicity, and potential therapeutic effects. The following sections detail these activities along with relevant case studies and findings.

Cytotoxic Activity

Studies have demonstrated that this compound possesses notable cytotoxic effects against various cancer cell lines. For example:

  • Human Lung Adenocarcinoma (A549) : The compound showed an IC50 value of less than 10 µM, indicating effective inhibition of cell proliferation.
  • Human Melanoma (A375) : Exhibited significant cytotoxicity with an IC50 of 5.7 µM, suggesting potential as an anti-cancer agent .

Nephrotoxicity

Chronic bioassays in animal models have revealed nephrotoxic effects associated with the compound:

  • Renal Function Impairment : Studies indicated that exposure led to elevated serum creatinine levels and impaired renal function.
  • Proximal Tubular Damage : Histopathological examinations demonstrated damage to renal tubules, raising concerns about the safety profile of the compound for therapeutic use.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound using the MTT assay across various human cancer cell lines. The results indicated:

  • Cell Lines Tested : A549 (lung), A375 (melanoma), HeLa (cervical).
  • Results :
    • A549: IC50 < 10 µM
    • A375: IC50 = 5.7 µM
    • HeLa: No significant cytotoxicity observed .

Study 2: Nephrotoxic Effects in Animal Models

In a chronic toxicity study involving rats:

  • Dosage : Administered at varying concentrations over a period of four weeks.
  • Findings :
    • Significant increase in blood urea nitrogen (BUN) and serum creatinine levels.
    • Histological examination revealed tubular necrosis and interstitial fibrosis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-ChloroanilineAmino group para to chlorineUsed in dye manufacturing; less toxic than others
3-ChloroanilineAmino group meta to chlorineExhibits different reactivity patterns
4-ChlorophenolHydroxyl group para to chlorineCommonly used as an antiseptic; lower toxicity
2-Amino-4-chlorophenolSimilar structure but lacks hydroxypropylMore pronounced biological activity

The unique combination of functionalities in this compound distinguishes it from these compounds, particularly regarding its specific biological activities and potential applications in pharmaceuticals.

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